molecular formula C25H42N2O7S B143621 Hepoxillin A3-D CAS No. 135819-58-8

Hepoxillin A3-D

Cat. No. B143621
M. Wt: 514.7 g/mol
InChI Key: BIWALBLSFARGON-GHTRGEPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hepoxilin A3-D is a bioactive lipid that has recently gained attention due to its potential role in various physiological and pathological processes. It is a member of the hepoxilin family, which is derived from arachidonic acid and is involved in inflammation, immune response, and cell signaling.

Mechanism Of Action

Hepoxilin A3-D exerts its effects by binding to specific receptors on the cell surface. It has been shown to activate the G protein-coupled receptor GPR32, which is expressed on immune cells and plays a role in inflammation and immune response. Hepoxilin A3-D has also been shown to modulate the activity of ion channels and transporters, which are involved in various physiological processes.

Biochemical And Physiological Effects

Hepoxilin A3-D has been shown to have various biochemical and physiological effects. It has been shown to regulate the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Hepoxilin A3-D has also been shown to regulate the activity of immune cells, such as T cells and macrophages. In addition, it has been shown to modulate the activity of ion channels and transporters, which are involved in various physiological processes, including neurotransmission, muscle contraction, and electrolyte balance.

Advantages And Limitations For Lab Experiments

Hepoxilin A3-D has several advantages and limitations for lab experiments. One advantage is its specificity for the GPR32 receptor, which allows for the study of its effects on immune cells and inflammation. However, Hepoxilin A3-D is unstable and difficult to synthesize, which limits its use in lab experiments.

Future Directions

There are several future directions for the study of Hepoxilin A3-D. One direction is the development of more stable analogs of Hepoxilin A3-D that can be used in lab experiments. Another direction is the study of the role of Hepoxilin A3-D in various diseases, including cancer, cardiovascular disease, and neurological disorders. Finally, the study of the interaction between Hepoxilin A3-D and other signaling pathways, such as the prostaglandin pathway, could provide insights into the complex regulation of inflammation and immune response.

Synthesis Methods

Hepoxilin A3-D is synthesized from arachidonic acid through a series of enzymatic reactions. The first step involves the conversion of arachidonic acid to 12S-hydroperoxyeicosatetraenoic acid (12S-HPETE) by the action of lipoxygenase enzymes. The 12S-HPETE is then transformed to hepoxilin A3 by the action of epoxide hydrolases.

Scientific Research Applications

Hepoxilin A3-D has been studied extensively in various research fields. It has been shown to play a role in inflammation, immune response, and cell signaling. Hepoxilin A3-D has been implicated in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurological disorders. It has also been shown to have anti-inflammatory and immunomodulatory effects.

properties

CAS RN

135819-58-8

Product Name

Hepoxillin A3-D

Molecular Formula

C25H42N2O7S

Molecular Weight

514.7 g/mol

IUPAC Name

(5E,9E,14E)-11-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-8,12-dihydroxyicosa-5,9,14-trienoic acid

InChI

InChI=1S/C25H42N2O7S/c1-2-3-4-5-6-10-13-21(29)22(35-18-20(26)25(34)27-17-24(32)33)16-15-19(28)12-9-7-8-11-14-23(30)31/h6-7,9-10,15-16,19-22,28-29H,2-5,8,11-14,17-18,26H2,1H3,(H,27,34)(H,30,31)(H,32,33)/b9-7+,10-6+,16-15+/t19?,20-,21?,22?/m0/s1

InChI Key

BIWALBLSFARGON-GHTRGEPCSA-N

Isomeric SMILES

CCCCC/C=C/CC(C(/C=C/C(C/C=C/CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N)O

SMILES

CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N)O

Canonical SMILES

CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N)O

synonyms

8,12-dihydroxy-11-cysteinylglycinyleicosa-5,9,14-trienoic acid
hepoxillin A3-D
HxA3-D

Origin of Product

United States

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